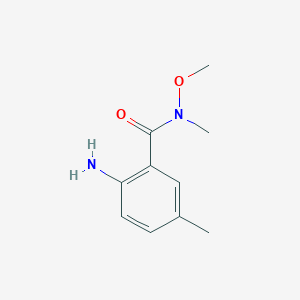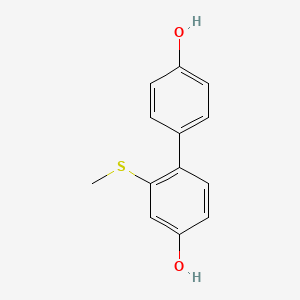
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol is an organic compound characterized by the presence of hydroxyphenyl and methylsulfanyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol typically involves the reaction of 4-hydroxyphenyl derivatives with methylsulfanyl reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where 4-hydroxyphenyl compounds are treated with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxyphenyl derivatives with reduced functional groups.
Substitution: The hydroxyphenyl and methylsulfanyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced hydroxyphenyl derivatives.
Substitution: Substituted phenolic compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects within cells. The compound’s overall activity is influenced by its ability to form hydrogen bonds and interact with various biomolecules.
Comparación Con Compuestos Similares
4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol can be compared with other similar compounds such as:
4-Hydroxyphenyl sulfone: Known for its use in polymer production and as a pharmaceutical intermediate.
4-Hydroxyphenylacetic acid: Used in the synthesis of pharmaceuticals and as a biochemical reagent.
3-((4-Hydroxyphenyl)amino)propanoic acid: Investigated for its antioxidant and anticancer properties.
The uniqueness of this compound lies in its combination of hydroxyphenyl and methylsulfanyl groups, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C13H12O2S |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
4-(4-hydroxyphenyl)-3-methylsulfanylphenol |
InChI |
InChI=1S/C13H12O2S/c1-16-13-8-11(15)6-7-12(13)9-2-4-10(14)5-3-9/h2-8,14-15H,1H3 |
Clave InChI |
HMKGSQMRGOLASG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


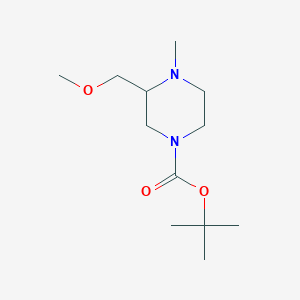
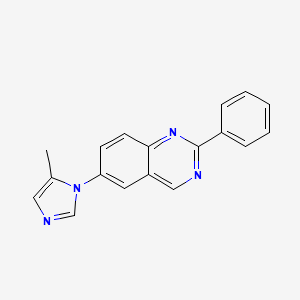
![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)

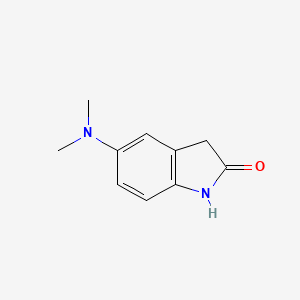

![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)
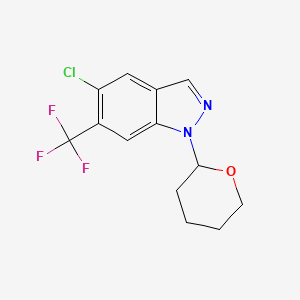
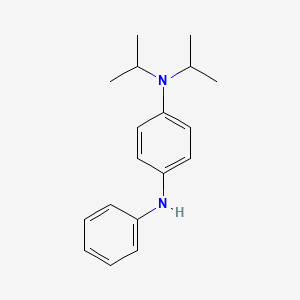
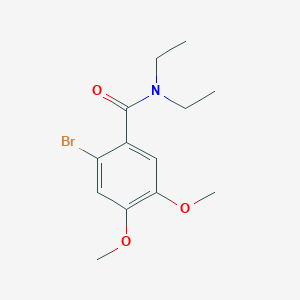

![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
